molecular formula C19H22O4 B1581066 Neocryptotanshinone CAS No. 109664-02-0

Neocryptotanshinone

Cat. No. B1581066
M. Wt: 314.4 g/mol
InChI Key: LGZFJHSOBYVDLA-JTQLQIEISA-N
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Description

Neocryptotanshinone (NCTS) is a component derived from Salvia miltiorrhiza Bunge . It is a fat-soluble active compound that can show anti-inflammatory activity by inhibiting the NF-κB and iNOS signaling pathways .


Synthesis Analysis

The synthesis of Neocryptotanshinone involves several techniques or approaches . More than 40 derivatives have been designed and synthesized using tanshinone IIA and cryptotanshinone as the starting materials .


Molecular Structure Analysis

The molecular formula of Neocryptotanshinone is C19H22O4 . Its molecular weight is 314.38 . The chemical name is 1-hydroxy-8,8-dimethyl-2-propan-2-yl-6,7-dihydro-5H-phenanthrene-3,4-dione .


Chemical Reactions Analysis

Neocryptotanshinone exhibits anti-inflammatory effect by suppression of NF-κB and iNOS signaling pathways . It inhibits LPS-induced iNOS protein expression in RAW264.7 cells .


Physical And Chemical Properties Analysis

Neocryptotanshinone is a powder . Its solubility in DMSO is 100 mg/mL .

Scientific Research Applications

Anti-Inflammatory Effects

  • Inhibition of Inflammation in Macrophages: Neocryptotanshinone showed significant anti-inflammatory effects by suppressing key inflammatory pathways in macrophage cells stimulated with lipopolysaccharide. This includes down-regulation of nitric oxide production and suppression of NF-κB and iNOS signaling pathways (Wu, Zhao, Zhang, & Chen, 2015).

Antidiabetic Properties

  • Hypoglycemic Effects: A study revealed that Neocryptotanshinone could be an effective hypoglycemic drug. In db/db mice, it significantly reduced body weight and plasma glucose, improved glucose tolerance, and decreased insulin resistance. Its hypoglycemic effect is linked to the modulation of protein tyrosine phosphatase 1B (PTP1B) expression (Hao, Qian, Liu, Zhang, Wang, & Han, 2022).

Antitumor Activity

  • Effects on Melanoma Cell Lines: Neocryptotanshinone demonstrated diverse effects on cell cycle events in melanoma cell lines, suggesting potential utility in cancer treatment. Its impact varied depending on the metastatic capacity of the cell lines, offering insights into the antitumor effects of Neocryptotanshinone (Chen, Zheng, Sun, Wang, Huang, Punchard, Huang, Gao, & Lu, 2011).

Cardiovascular Health

  • Improvement in Coronary Heart Disease Treatment: Research indicated that Neocryptotanshinone might play a role in treating coronary heart disease by influencing key targets and pathways, such as inflammation-related pathways and cholesterol levels. This insight was derived from a pharmacological network analysis (Zhang, Liu, Zheng, Dang, Wang, & Zhang, 2020).

Safety And Hazards

Neocryptotanshinone should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Neocryptotanshinone has shown promising effects in the treatment of acute ischemic stroke (AIS) and heart failure (HF). Future research could focus on further exploring its pharmacological effects and potential as a therapeutic agent .

properties

IUPAC Name

1-hydroxy-2-[(2R)-1-hydroxypropan-2-yl]-8,8-dimethyl-6,7-dihydro-5H-phenanthrene-3,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c1-10(9-20)14-16(21)12-6-7-13-11(5-4-8-19(13,2)3)15(12)18(23)17(14)22/h6-7,10,20-21H,4-5,8-9H2,1-3H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZFJHSOBYVDLA-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=C(C2=C(C3=C(C=C2)C(CCC3)(C)C)C(=O)C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1=C(C2=C(C3=C(C=C2)C(CCC3)(C)C)C(=O)C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neocryptotanshinone

CAS RN

109664-02-0
Record name Neocryptotanshinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109664020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
310
Citations
C Wu, W Zhao, X Zhang, X Chen - Acta Pharmaceutica Sinica B, 2015 - Elsevier
Neocryptotanshinone (NCTS) is a natural product isolated from traditional Chinese herb Salvia miltiorrhiza Bunge. In this study, we investigated its anti-inflammatory effects in …
Number of citations: 66 www.sciencedirect.com
L Zhai, H Pei, H Shen, Q Guan, J Sheng - International …, 2023 - Elsevier
Aim This study explored the protective function and mechanism of neocryptotanshinone (NEO) on cerebral ischemia. Methods Lipopolysaccharide/γ-interferon(LPS/IFN-γ)was employed …
Number of citations: 2 www.sciencedirect.com
RL Danheiser, DS Casebier… - The Journal of Organic …, 1995 - ACS Publications
… Neocryptotanshinone was first reported by Takiura in … neocryptotanshinone was isolated from Dan Shen.11 To our knowledge, the absolute stereochemistries of neocryptotanshinone …
Number of citations: 85 pubs.acs.org
Y Yang, M Shao, J Yao, S Yang, W Cheng, L Ma, W Li… - Phytomedicine, 2023 - Elsevier
Background Aggrephagy is a critical compensatory mechanism for the elimination of misfolded proteins resulting from stress and depends on the autolysosome degradation of protein …
Number of citations: 2 www.sciencedirect.com
L Ma, M Shao, W Cheng, J Jiang, X Chen, N Tan… - Biomedicine & …, 2023 - Elsevier
Retinoid X receptor alpha (RXRα) is a nuclear transcription factor that extensively regulates energy metabolism in cardiovascular diseases. Identification of targeted RXRα drugs for …
Number of citations: 3 www.sciencedirect.com
J Hao, Z Qian, Z Liu, G Zhang, D Wang, W Han - Nutrients, 2022 - mdpi.com
The aim of this study was to provide a practical experimental basis for the development of Neocryptotanshinone (NCTS) as an effective hypoglycemic drug and a theoretical method for …
Number of citations: 1 www.mdpi.com
REN Li, LUO Linglong, HU Zhimin, MA Ying… - Chinese Journal of …, 2023 - cjnmcpu.com
… In vivo assays and evaluations of the kinetic parameters of SmCYP81C16 indicate the most significant affinity for neocryptotanshinone among the four substrates. The overexpression of …
Number of citations: 0 www.cjnmcpu.com
JS Wu, QY Meng, YH Zhang, XH Shi, XM Fu… - Bioorganic …, 2020 - Elsevier
… two hydrogens than the known metabolite neocryptotanshinone (10) [22]. The 1 H and 13 C NMR data of 3 (Table 1) were similar to those of the known neocryptotanshinone (10) except …
Number of citations: 4 www.sciencedirect.com
AR Lee, WL Wu, WL Chang, HC Lin… - Journal of Natural …, 1987 - ACS Publications
Two new diterpenoids, designated neocryptotanshinone {2} and isotanshinone IIB [3], have been isolated from “Tan-Shen," the root of Salvia miltiorrhiza, together with a known …
Number of citations: 167 pubs.acs.org
HC Lin, WL Chang - Phytochemistry, 2000 - Elsevier
The abietane diterpenoid, neocryptotanshinone II, and the known 6,12-dihydroxyabieta-5,8,11,13-tetraen-7-one were isolated as minor components from the roots of Salvia miltiorrhiza. …
Number of citations: 83 www.sciencedirect.com

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